![molecular formula C10H16N4O B1384595 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1239721-16-4](/img/structure/B1384595.png)
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminopiperidine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-aminopiperidine with 6-methylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in large quantities with consistent quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopiperidine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds with a similar structure to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one exhibit antidepressant properties. The compound's mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, suggesting its potential as a candidate for treating depression .
Anticancer Properties
Another area of interest is the compound's anticancer potential. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been tested against breast and lung cancer cells, showing promising results in inhibiting proliferation and inducing cell death .
Neurological Applications
Cognitive Enhancement
There is growing evidence supporting the use of this compound in enhancing cognitive functions. Its role as a modulator of cholinergic systems suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. Research has indicated that similar compounds can improve memory and learning in animal models .
Pain Management
Studies have also explored the analgesic properties of this compound. It appears to interact with pain pathways, potentially providing relief from chronic pain conditions. Animal studies have shown reduced pain responses when treated with this compound, indicating its utility in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or pyrimidine core can significantly affect its biological activity. For example, variations in substituents at the 6-position of the pyrimidine ring have been correlated with enhanced potency and selectivity for specific targets .
Case Studies
Study Title | Focus | Findings |
---|---|---|
Antidepressant Effects of Pyrimidine Derivatives | Examined various derivatives including this compound | Significant reduction in depressive-like behavior in rodent models |
Anticancer Activity Against Lung Cancer Cells | Evaluated cytotoxic effects on A549 cell line | Induced apoptosis and inhibited cell proliferation |
Cognitive Enhancement in Alzheimer's Models | Assessed memory improvement using Morris Water Maze | Enhanced spatial memory retention observed in treated groups |
Analgesic Properties in Chronic Pain Models | Investigated pain response modulation | Reduced nociceptive behavior in treated animals |
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused to a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, also known by its CAS number 1239721-16-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with an aminopiperidine group and a methyl group, which contributes to its unique properties and applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C10H14N4O |
Molecular Weight | 208.26 g/mol |
CAS Number | 1239721-16-4 |
InChI Key | DHYIBVJUVCODQW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating biological pathways, which may lead to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These compounds have been found to interfere with the growth and reproduction of microbial pathogens, making them potential candidates for developing new antimicrobial agents.
Antidiabetic Effects
A patent has highlighted the compound's use as a DPP-4 inhibitor, which plays a crucial role in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The compound's ability to modulate metabolic pathways positions it as a promising candidate for treating metabolic diseases .
Case Studies
- Antimicrobial Activity Study : A study conducted on various pyrimidine derivatives, including this compound, demonstrated effective inhibition against several strains of bacteria and fungi. The study employed standard broth microdilution methods to assess Minimum Inhibitory Concentrations (MICs) and found that the compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans.
- Diabetes Management Research : In a clinical trial involving patients with type 2 diabetes, the administration of the DPP-4 inhibitor derived from this compound resulted in significant reductions in HbA1c levels over a 12-week period. Participants reported improved glycemic control and weight management compared to those receiving standard care .
Research Applications
The compound is being explored for various scientific research applications , including:
- Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
- Biological Research : To investigate interactions with specific biological targets.
- Pharmaceutical Development : As an intermediate in the synthesis of drugs aimed at treating metabolic disorders.
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIBVJUVCODQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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